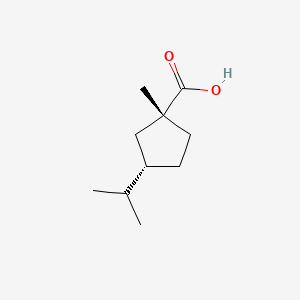

Fencholic acid

説明

Fencholic acid (CAS 512-77-6) is a bicyclic monoterpene derivative characterized by a carboxylic acid functional group. It is structurally derived from fenchone, a natural compound found in essential oils of Foeniculum vulgare (fennel) and other aromatic plants. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active aminoesters and triazine azo dyes . Its bicyclic framework imparts unique steric and electronic properties, influencing reactivity in esterification and condensation reactions.

特性

CAS番号 |

512-77-6 |

|---|---|

分子式 |

C10H18O2 |

分子量 |

170.25 g/mol |

IUPAC名 |

(1R,3S)-1-methyl-3-propan-2-ylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,6-8)9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12)/t8-,10+/m0/s1 |

InChIキー |

IBDVYGIGYPWWBX-WCBMZHEXSA-N |

SMILES |

CC(C)C1CCC(C1)(C)C(=O)O |

異性体SMILES |

CC(C)[C@H]1CC[C@@](C1)(C)C(=O)O |

正規SMILES |

CC(C)C1CCC(C1)(C)C(=O)O |

他のCAS番号 |

512-77-6 |

同義語 |

3-isopropyl-1-methylcyclopentanecarboxylic acid fencholic acid |

製品の起源 |

United States |

類似化合物との比較

Camphoric Acid (CAS 124-83-4)

Camphoric acid, another bicyclic monoterpene carboxylic acid, shares a similar fused-ring system but differs in substituent positions. Unlike fencholic acid’s methyl groups, camphoric acid features geminal dimethyl groups at C8 and C9, altering its conformational stability. This structural variation impacts solubility and melting points:

| Property | This compound | Camphoric Acid |

|---|---|---|

| Melting Point (°C) | Not reported | 186–188 |

| Phase Transition Enthalpy (kJ/mol) | 0.16 (ME/BG methods, 303–318 K) | 22.5 (fusion) |

Camphoric acid is widely used in polymer synthesis, whereas this compound is preferred in aminoester production due to its higher reactivity in alcoholysis .

Diosphenol (CAS 490-03-9)

Diosphenol, a monoterpene with ketone and hydroxyl groups, lacks the carboxylic acid moiety but shares a bicyclic skeleton. This difference reduces its utility in esterification but enhances its role as a flavoring agent.

Functional Analogues

Glycocholic Acid (CAS 475-31-0)

Glycocholic acid, a bile acid conjugated with glycine, shares functional similarities as a surfactant and metabolic intermediate. However, its steroid backbone contrasts sharply with this compound’s monoterpene structure:

| Property | This compound | Glycocholic Acid |

|---|---|---|

| Molecular Weight (g/mol) | ~168 (estimated) | 465.6 |

| Biological Role | Synthetic intermediate | Lipid digestion, signaling |

Glycocholic acid’s amphiphilic properties make it critical for lipid emulsification, while this compound’s small size favors synthetic applications.

3α-Hydroxy-7-oxo-5β-cholanic Acid (CAS 3460-14-0)

Both compounds exhibit phase transition enthalpies <1 kJ/mol, suggesting low thermal stability in sublimation or fusion processes .

Physicochemical Properties

This compound’s phase transition enthalpy (0.16 kJ/mol) is markedly lower than adamantan-2-ol (0.16 kJ/mol, same range) but differs in temperature sensitivity. This indicates weaker intermolecular forces compared to adamantane derivatives, impacting crystallization behavior .

Research Findings and Gaps

- Reactivity: this compound’s esterification yields aminoesters with higher pharmacological activity than camphoric acid derivatives, likely due to reduced steric hindrance .

- Thermodynamic Data: Limited phase transition data exist for this compound compared to bile acids, warranting further calorimetric studies.

- Biological Potential: No direct studies on this compound’s metabolic or therapeutic roles are documented, unlike glycocholic acid’s well-established functions .

Q & A

Q. What are the standard methods for synthesizing and characterizing fencholic acid in laboratory settings?

this compound synthesis typically involves cyclization and carboxylation of precursor compounds, such as terpenoid derivatives. Characterization includes nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Thermal properties (e.g., melting point) are determined via differential scanning calorimetry (DSC), with reported values ranging between 380–400 K . Experimental protocols should follow guidelines for reproducibility, including reagent sourcing details and validation against established reference data .

Q. How do researchers validate the purity of this compound in experimental samples?

Purity validation combines chromatographic (HPLC, GC-MS) and spectroscopic (FTIR, NMR) techniques. For example, HPLC retention times are compared to certified standards, while NMR spectra should lack extraneous peaks indicative of impurities. Quantitative analysis via titration or calibration curves ensures ≥95% purity for most pharmacological studies. Documentation must specify batch-specific variability and storage conditions to avoid degradation .

Q. What thermodynamic properties of this compound are critical for stability studies?

Key properties include sublimation enthalpy (ΔHsub), vaporization enthalpy (ΔHvap), and melting point. Reported ΔHsub values for this compound range from 90–110 kJ/mol, with a melting point of ~390 K. These parameters inform storage protocols (e.g., temperature-controlled environments) and compatibility with solvent systems in formulation studies .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity be resolved across studies?

Discrepancies often arise from variations in experimental models (e.g., in vitro vs. in vivo) or sample preparation. A systematic review should:

Q. What advanced techniques are used to study this compound’s interaction with biological membranes?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities and thermodynamic parameters (ΔG, ΔH). Molecular dynamics simulations model lipid bilayer interactions, while fluorescence anisotropy assesses membrane fluidity changes. These methods require rigorous controls, such as using phospholipid vesicles with defined compositions to mimic physiological conditions .

Q. How can researchers design experiments to investigate this compound’s role in multi-component systems (e.g., synergistic effects with other bioactive compounds)?

A factorial design approach is optimal:

- Vary concentrations of this compound and co-compounds (e.g., antioxidants).

- Measure outcomes (e.g., enzymatic inhibition, oxidative stress markers) using ANOVA for interaction effects.

- Validate synergism via isobolographic analysis or Chou-Talalay combination indices. Ensure replication across biological replicates to account for variability .

Q. What strategies address reproducibility challenges in this compound research?

- Protocol standardization : Publish detailed methods, including instrument calibration and raw data repositories.

- Inter-laboratory validation : Collaborative studies using shared reference samples.

- Negative controls : Include solvent-only and compound-free assays to isolate this compound-specific effects. These steps align with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Data Analysis & Reporting Standards

Q. How should researchers statistically analyze dose-dependent effects of this compound?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Report confidence intervals and goodness-of-fit metrics (R<sup>2</sup>, RMSE). For non-monotonic responses, segmented regression or Bayesian hierarchical models are advised. Raw datasets must be archived with metadata (e.g., sample size, experimental conditions) .

Q. What are the best practices for visualizing this compound’s structural and functional data?

- Structural data : Use ChemDraw for 2D/3D representations; include crystallographic data (if available).

- Functional data : Heatmaps for omics datasets, Kaplan-Meier curves for survival studies.

- Thermodynamic data : Phase diagrams or van’t Hoff plots for enthalpy-driven processes. All figures must adhere to journal-specific guidelines (e.g., RSC’s color contrast rules) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。